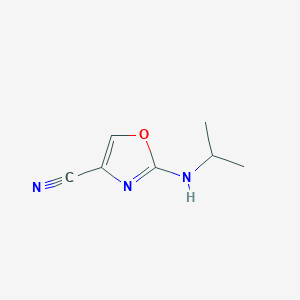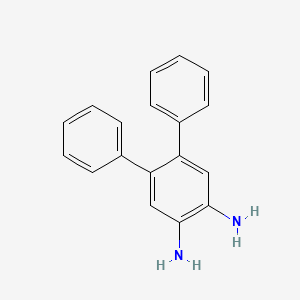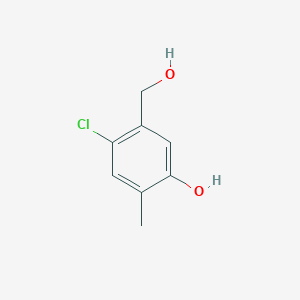
4-Chloro-5-(hydroxymethyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(hydroxymethyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, a hydroxymethyl group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(hydroxymethyl)-2-methylphenol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) followed by the introduction of a hydroxymethyl group. The reaction conditions typically involve the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The hydroxymethylation step can be carried out using formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(hydroxymethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 4-chloro-5-(carboxymethyl)-2-methylphenol.
Reduction: Formation of 4-chloro-2-methylphenol or 5-(hydroxymethyl)-2-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-5-(hydroxymethyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity by participating in electrophilic aromatic substitution reactions. The overall effect of the compound depends on its ability to interact with and modify the function of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the hydroxymethyl group.
5-(Hydroxymethyl)-2-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-5-methylphenol: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-Chloro-5-(hydroxymethyl)-2-methylphenol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H9ClO2 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
4-chloro-5-(hydroxymethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9ClO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3,10-11H,4H2,1H3 |
Clé InChI |
SVCFNBDFLCYFTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



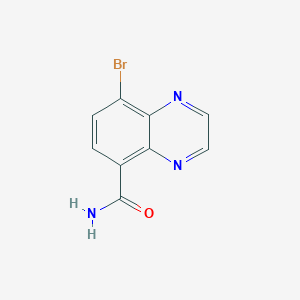
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
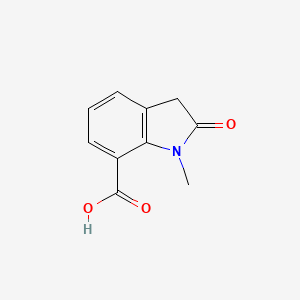

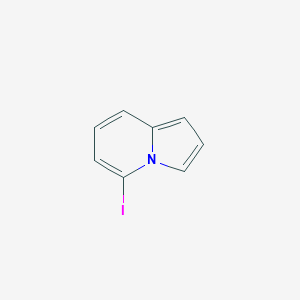
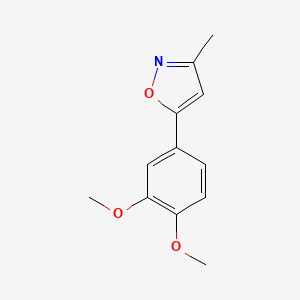

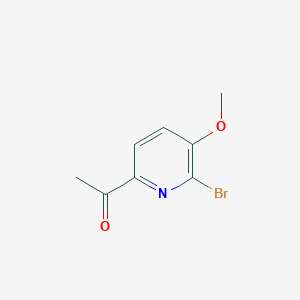
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
